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(R)-2-Amino-3-(o-tolyl)propanoic acid

Cat. No.: B556757
CAS No.: 80126-54-1
M. Wt: 179.22 g/mol
InChI Key: NHBKDLSKDKUGSB-SECBINFHSA-N
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Description

Classification and Significance as an Unnatural α-Amino Acid Analogue

(R)-2-Amino-3-(o-tolyl)propanoic acid is classified as an unnatural α-amino acid analogue of phenylalanine. researchgate.netnih.gov Unlike the 20 proteinogenic amino acids that are naturally encoded in the genome, unnatural amino acids are synthesized chemically and can be incorporated into proteins and peptides to introduce novel functions and properties. researchgate.net The structure of this compound is similar to the essential amino acid L-phenylalanine, with the key difference being the presence of a methyl group at the ortho position of the phenyl ring and the (R)-configuration at the α-carbon, making it a D-amino acid analogue. webmd.com

Historical Context and Evolution of Research on Aryl-Substituted Phenylalanine Derivatives

The exploration of aryl-substituted phenylalanine derivatives is rooted in the broader history of amino acid chemistry and the quest to understand structure-activity relationships in biologically active peptides. Early research in the mid-20th century focused on the synthesis and biological evaluation of various phenylalanine analogues to probe the requirements for biological activity. google.com The development of methods for the resolution of racemic mixtures and the enantioselective synthesis of amino acids were critical milestones that enabled researchers to study the distinct roles of L- and D-isomers. google.com

The introduction of substituents onto the phenyl ring of phenylalanine, including alkyl groups, halogens, and nitro groups, allowed for systematic investigations into how electronic and steric factors influence biological activity. acs.org The study of ortho-substituted derivatives, such as o-methylphenylalanine, gained traction as researchers sought to impose conformational constraints on peptide backbones. nih.gov This approach proved particularly fruitful in the field of opioid peptides, where restricting the rotational freedom of the phenylalanine side chain led to analogues with enhanced receptor selectivity. nih.gov More recently, the advent of advanced synthetic methodologies, such as metallaphotoredox catalysis, has facilitated the synthesis of a wide array of complex unnatural amino acids, including those with ortho-substituents, further expanding the toolbox for chemical biology and drug discovery.

Overview of Key Research Areas and Challenges for this compound

The research applications of this compound and its related ortho-substituted phenylalanine analogues are diverse and continue to expand. A primary area of investigation is in the design of peptide-based therapeutics with improved pharmacological properties. nih.govnih.gov By incorporating this unnatural amino acid, researchers can fine-tune the conformational and metabolic stability of peptides, leading to more potent and selective drug candidates. nih.govnih.gov

Another significant research area is in the field of protein engineering. The genetic incorporation of unnatural amino acids, including ortho-substituted phenylalanines, into proteins allows for the creation of novel biocatalysts and therapeutic proteins with enhanced functions. acs.org For instance, the introduction of o-cyanophenylalanine has been used to probe the local environment of proteins and study protein folding. acs.org

Furthermore, aryl-substituted phenylalanine derivatives are being explored for their potential in targeted drug delivery. The L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells and at the blood-brain barrier, recognizes large neutral amino acids like phenylalanine. acs.org Studies have shown that ortho-substitution on phenylalanine analogues can modulate their affinity and transport by LAT1, opening up possibilities for designing drugs that can be selectively delivered to tumors or the central nervous system.

Despite its potential, the use of this compound is not without its challenges. The enantioselective synthesis of this compound in high purity can be complex and require multi-step procedures. nih.gov The steric hindrance imposed by the ortho-methyl group can also present challenges in peptide synthesis, sometimes requiring modified coupling conditions. Moreover, while the conformational constraints it imposes are beneficial, predicting the precise structural consequences of its incorporation into a peptide sequence remains a complex task that often requires a combination of computational modeling and experimental validation. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Properties of this compound

Property Value
IUPAC Name (R)-2-Amino-3-(2-methylphenyl)propanoic acid
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol

| Classification | Unnatural α-Amino Acid, Phenylalanine Analogue |

Table 2: Research Applications of Aryl-Substituted Phenylalanine Derivatives

Research Area Application Key Findings
Peptide-Based Therapeutics Introduction of conformational constraints and metabolic stability. Ortho-substitution can enhance receptor selectivity and proteolytic resistance. nih.govnih.gov
Protein Engineering Genetic incorporation to create novel proteins. Allows for the introduction of unique functionalities and probes for studying protein structure. acs.org

| Targeted Drug Delivery | Design of substrates for amino acid transporters like LAT1. | Ortho-substitution can modulate transporter affinity, enabling targeted delivery to specific tissues. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B556757 (R)-2-Amino-3-(o-tolyl)propanoic acid CAS No. 80126-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKDLSKDKUGSB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313334
Record name 2-Methyl-D-phenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID301313334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80126-54-1
Record name 2-Methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80126-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R 2 Amino 3 O Tolyl Propanoic Acid

Enantioselective Synthesis Strategies and Stereochemical Control

Enantioselective synthesis is crucial for producing single-enantiomer chiral compounds from prochiral or racemic precursors. These strategies can be broadly categorized into asymmetric synthesis, chiral resolution, and biocatalysis.

Asymmetric synthesis creates a new chiral center in a molecule with a preference for one enantiomer. york.ac.uk This is often achieved by using a chiral controlling element, which can be part of the substrate (chiral pool), a reagent, an auxiliary, or a catalyst. york.ac.ukyoutube.com For phenylalanine derivatives like the target compound, common approaches include the asymmetric hydrogenation of dehydroamino acid precursors or the alkylation of chiral glycine (B1666218) enolate equivalents.

One prominent method involves the use of a chiral auxiliary , a group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. york.ac.uk After the desired chiral center is created, the auxiliary is removed and can often be recycled. Another powerful technique is asymmetric catalysis , where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For the synthesis of chiral amino acids, transition-metal catalysts (e.g., based on rhodium or ruthenium) with chiral phosphine (B1218219) ligands are widely used for the asymmetric hydrogenation of prochiral enamides or α,β-unsaturated esters.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Amino Acids
StrategyPrincipleTypical Reagents/CatalystsApplicability to Phenylalanine Derivatives
Chiral AuxiliaryA removable chiral group on the substrate directs the approach of a reagent. york.ac.ukEvans oxazolidinones, Schöllkopf bis-lactim ethersHighly effective for asymmetric alkylation to form the Cα-Cβ bond.
Asymmetric CatalysisA chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric product.Rh-DIPAMP, Ru-BINAP for asymmetric hydrogenationWidely used for the hydrogenation of α-enamidoacrylate precursors to yield the final amino acid.
Chiral ReagentA stoichiometric chiral reagent transfers chirality to the substrate. york.ac.ukChiral boranes for hydroborationLess common for amino acid synthesis due to stoichiometric waste but effective in specific cases.

While asymmetric synthesis builds chirality from the ground up, chiral resolution separates a pre-existing racemic mixture into its constituent enantiomers. tcichemicals.com Though the maximum theoretical yield for the desired enantiomer is 50% without a racemization step, this remains an efficient and widely used industrial strategy. york.ac.uknih.gov

Common methods for resolving racemic amino acids include:

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. The desired enantiomer is then recovered by "cracking" the salt.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to physically separate the enantiomers. nih.gov For aromatic amino acids, selectors like vancomycin (B549263) have proven effective, where differential interactions (e.g., hydrogen bonding, hydrophobic interactions) with each enantiomer lead to different retention times and successful separation. nih.gov The resolution (Rs) value is a measure of the separation efficacy, with higher values indicating better separation.

Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, an acylase can selectively deacylate the L-enantiomer of an N-acetyl-DL-amino acid, allowing the resulting L-amino acid and the unreacted N-acetyl-D-amino acid to be separated.

A study on aromatic amino acids demonstrated that using vancomycin as a chiral additive in the mobile phase could achieve a resolution of 3.98 for tryptophan enantiomers. nih.gov While specific data for o-tolylpropanoic acid may vary, the principles of interaction based on the aromatic ring and amino/carboxyl groups remain relevant.

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. mdpi.com For the synthesis of enantiopure amino acids, enzymes offer mild reaction conditions and exceptional stereocontrol, making them attractive for industrial processes. tandfonline.com

Deracemization is a process that converts a racemic mixture into a single, enantiomerically pure product, theoretically achieving a 100% yield. A common strategy involves a chemoenzymatic reaction cascade. d-nb.info For instance, an L-amino acid oxidase (LAAO) can selectively oxidize the L-enantiomer of a racemic amino acid to its corresponding α-imino acid. d-nb.infonih.gov This intermediate can then be non-selectively reduced back to the racemic amino acid by a chemical reducing agent. Over time, the entire population of the L-enantiomer is consumed and converted, leaving only the desired D-amino acid (or (R)-amino acid in this context, depending on substituent priority). d-nb.info Another advanced approach uses a combination of two enantiocomplementary enzymes that can interconvert the enantiomers, with one reaction pathway being driven to completion to afford a single enantiomer. acs.org

Amine Transaminases (ATAs) are powerful biocatalysts for asymmetric synthesis. nih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a prochiral ketone acceptor. tandfonline.comnih.gov To synthesize (R)-2-Amino-3-(o-tolyl)propanoic acid, a suitable precursor would be 3-(o-tolyl)pyruvic acid. An (R)-selective ATA could then convert this ketone into the desired (R)-amino acid with high enantiomeric excess. A significant challenge is that the reaction equilibrium can be unfavorable; however, this is often overcome by using strategies like in-situ product removal or by-product removal to drive the reaction forward. acs.orgtdx.cat

L-Amino Acid Oxidases (LAAOs) are flavoenzymes that catalyze the oxidative deamination of L-amino acids to α-keto acids, producing ammonia (B1221849) and hydrogen peroxide. walshmedicalmedia.comwikipedia.org While they are specific for the L-isomer, they can be used in kinetic resolution to produce D-amino acids. walshmedicalmedia.com In a racemic mixture, the LAAO will selectively degrade the L-amino acid, leaving the pure D-amino acid behind. worthington-biochem.com LAAOs from sources like snake venom have a broad substrate scope, showing activity towards hydrophobic and aromatic L-amino acids such as phenylalanine and leucine. worthington-biochem.com

Table 2: Key Enzymes in the Synthesis of Chiral Amino Acids
Enzyme ClassReaction CatalyzedCofactorApplication to Target Compound
Amine Transaminase (ATA)Asymmetric amination of a prochiral ketone. nih.govPyridoxal 5'-phosphate (PLP) tandfonline.comSynthesis of this compound from 3-(o-tolyl)pyruvic acid.
L-Amino Acid Oxidase (LAAO)Oxidative deamination of an L-amino acid. wikipedia.orgFlavin adenine (B156593) dinucleotide (FAD) wikipedia.orgKinetic resolution of racemic 2-Amino-3-(o-tolyl)propanoic acid by selectively removing the (S)-enantiomer.
AcylaseKinetic resolution via deacylation of one enantiomer of an N-acetyl-DL-amino acid.NoneResolution of N-acetyl-DL-2-amino-3-(o-tolyl)propanoic acid.

Biocatalytic and Enzymatic Routes for Enantiopure Production

Conventional and Emerging Synthetic Pathways for the tolyl-Substituted Amino Acid Backbone

The construction of the core structure of 2-Amino-3-(o-tolyl)propanoic acid can be accomplished through various synthetic routes, ranging from classical name reactions to modern catalytic methods.

Conventional Pathways:

Strecker Synthesis: This is a two-step method starting from an aldehyde (o-tolualdehyde), which is treated with ammonia and cyanide to form an α-aminonitrile, followed by hydrolysis to yield the racemic amino acid.

Erlenmeyer-Plöchl Synthesis: This involves the condensation of N-acetylglycine with o-tolualdehyde to form an azlactone. Subsequent reduction and hydrolysis yield the desired amino acid.

Emerging Pathways:

Cross-Coupling Reactions: Modern synthetic chemistry allows for the construction of the amino acid backbone through powerful cross-coupling reactions. For instance, a chemoenzymatic cascade can combine a Suzuki-Miyaura cross-coupling to first synthesize a biaryl ketone, which is then aminated in a second step using an amine transaminase. acs.org

Metallaphotoredox Catalysis: Recent advances have enabled the synthesis of unnatural amino acids via a dual catalytic cycle involving photocatalysis and transition-metal catalysis. A described method allows for the coupling of an amino acid-derived radical precursor (from serine) with a variety of aryl halides. princeton.edu This approach could theoretically use an appropriate ortho-substituted tolyl halide to construct the target molecule while retaining the chirality from the starting material. princeton.edu

These emerging methods offer greater flexibility in substrate scope and functional group tolerance, paving the way for the efficient synthesis of a wide array of unnatural amino acids, including tolyl-substituted variants. princeton.edumaine.edu

Adaptations of the Strecker Synthesis for α-Amino Acids

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic method for synthesizing α-amino acids from an aldehyde, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com The traditional Strecker synthesis produces a racemic mixture of amino acids. wikipedia.org To obtain enantiomerically pure compounds like this compound, asymmetric adaptations of the Strecker synthesis are necessary. These modern adaptations can be broadly categorized into two main approaches: the use of a chiral auxiliary and the application of a chiral catalyst. wikipedia.orgnih.gov

One notable adaptation involves a diastereoselective Strecker reaction using a chiral auxiliary, such as (R)-phenylglycine amide. rug.nl This method can be coupled with a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, driving the equilibrium towards the desired product and resulting in a high diastereomeric excess. rug.nl While not specifically detailed for o-tolylpropanoic acid, this methodology has been successfully applied to the synthesis of other amino acids, such as (S)-tert-leucine, with high yields and enantiomeric excess. rug.nl

Catalytic asymmetric Strecker reactions represent another significant advancement. These methods utilize a chiral catalyst to control the stereochemical outcome of the hydrocyanation step. nih.gov For instance, a simple and robust chiral amido-thiourea catalyst has been developed for the synthesis of highly enantiomerically enriched non-natural amino acids. nih.gov This type of catalyst is compatible with aqueous cyanide salts, which are safer to handle than hydrogen cyanide gas, making the process more adaptable for larger-scale synthesis. masterorganicchemistry.comnih.gov The versatility of the Strecker synthesis allows for the variation of the aldehyde starting material, meaning o-methylbenzaldehyde could theoretically be used to produce the desired o-tolyl derivative. masterorganicchemistry.com

Table 1: Comparison of Asymmetric Strecker Synthesis Adaptations

MethodKey FeatureAdvantagePotential Applicability to this compound
Chiral Auxiliary with Crystallization-Induced Asymmetric Transformation Use of a recoverable chiral auxiliary (e.g., (R)-phenylglycine amide) to direct stereochemistry, followed by selective crystallization of one diastereomer. rug.nlCan achieve high diastereomeric and enantiomeric excess. rug.nlThe starting aldehyde, o-methylbenzaldehyde, could be used in this system to generate the corresponding α-amino nitrile precursor.
Catalytic Asymmetric Strecker Reaction Employs a substoichiometric amount of a chiral catalyst (e.g., amido-thiourea based) to induce enantioselectivity in the hydrocyanation step. nih.govMore atom-economical than stoichiometric chiral auxiliaries; robust catalysts can be used with safer cyanide sources. nih.govA suitable chiral catalyst could enantioselectively catalyze the addition of cyanide to the imine formed from o-methylbenzaldehyde.

Novel Chemical Transformations and Reaction Conditions

Beyond the Strecker synthesis, other novel chemical transformations have emerged for the enantioselective synthesis of unnatural α-amino acids. These methods often involve innovative catalysts and reaction conditions to achieve high efficiency and stereoselectivity.

One such approach is the nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl electrophiles with organozinc reagents. nih.gov This method has been shown to be effective for the synthesis of a variety of protected unnatural α-amino acids with good yields and high enantiomeric excess. nih.gov The reaction proceeds under mild conditions and is tolerant of a range of functional groups. nih.gov For the synthesis of this compound, a suitable racemic α-halo-3-(o-tolyl)propanoic acid derivative could be coupled with an appropriate nucleophile in the presence of a chiral nickel catalyst.

Another innovative strategy involves metallaphotoredox catalysis. A two-step process has been described for converting serine into a wide array of optically pure unnatural amino acids. princeton.edu This method utilizes a photocatalytic cross-electrophile coupling between a bromoalkyl intermediate derived from serine and various aryl halides. princeton.edu This approach could potentially be adapted by using an o-tolyl halide as the coupling partner to introduce the desired side chain.

Furthermore, catalytic asymmetric alkylation of glycine derivatives is a powerful tool. The O'Donnell amino acid synthesis, for example, involves the alkylation of a benzophenone (B1666685) imine of a glycine alkyl ester under phase-transfer catalysis. organic-chemistry.org The use of a chiral phase-transfer catalyst can induce high enantioselectivity. organic-chemistry.org To synthesize the target compound, o-methylbenzyl halide would be the required electrophile.

Table 2: Overview of Novel Synthetic Transformations

TransformationCatalyst/ReagentKey FeaturesPotential Application for this compound
Nickel-Catalyzed Cross-Coupling Chiral Nickel Catalyst / Organozinc Reagent nih.govEnantioconvergent coupling of racemic electrophiles, mild conditions, broad functional group tolerance. nih.govCoupling of a racemic α-halo ester with an o-tolylzinc reagent.
Metallaphotoredox Catalysis Photoredox Catalyst / Nickel Catalyst princeton.eduUtilizes light energy to drive the reaction, allows for the use of readily available starting materials like serine. princeton.eduCoupling of a serine-derived electrophile with an o-tolyl halide.
Asymmetric Phase-Transfer Catalysis Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) organic-chemistry.orgAlkylation of a glycine enolate equivalent under biphasic conditions. organic-chemistry.orgAlkylation of a glycine Schiff base with o-methylbenzyl halide.

Precursor Molecules and Starting Materials in this compound Synthesis

The selection of appropriate precursor molecules is critical for the successful synthesis of this compound. The choice of starting material is intrinsically linked to the synthetic strategy employed.

For methodologies based on the Strecker synthesis or other pathways that build the amino acid from an aldehyde, the key precursor is o-methylbenzaldehyde . This aldehyde contains the o-tolyl group that will become the side chain of the final amino acid.

In the case of alkylation strategies, such as the O'Donnell synthesis, the crucial starting material is an o-methylbenzyl halide (e.g., o-methylbenzyl bromide or chloride). This electrophile is used to introduce the o-tolyl group onto a glycine template.

For syntheses involving cross-coupling reactions, a variety of precursors can be envisioned. For instance, a Suzuki coupling approach might utilize o-tolylboronic acid . A Negishi coupling would employ an o-tolylzinc halide .

In some instances, a racemic form of the final product or a closely related derivative can serve as a precursor for resolution. For example, DL-α-halo-α-(o-methylbenzyl)propionic acid could be synthesized and then resolved into its enantiomers, with the desired enantiomer being subsequently converted to the final amino acid. A patent describes a similar process for other substituted phenylalanines where a racemic α-halo acid is resolved using a chiral amine. google.com

Table 3: Key Precursors for the Synthesis of this compound

Precursor MoleculeCorresponding Synthetic ApproachRole of the Precursor
o-MethylbenzaldehydeStrecker Synthesis and related methods masterorganicchemistry.comProvides the carbon skeleton and the o-tolyl side chain.
o-Methylbenzyl HalideAsymmetric Alkylation (e.g., O'Donnell Synthesis) organic-chemistry.orgActs as an electrophile to introduce the o-tolyl group.
o-Tolylboronic AcidSuzuki Cross-CouplingProvides the o-tolyl group in a palladium-catalyzed cross-coupling reaction.
Racemic 2-Amino-3-(o-tolyl)propanoic acid or a derivativeResolutionThe racemic mixture is separated into its enantiomers to isolate the desired (R)-isomer.

Biochemical and Biological Activities of R 2 Amino 3 O Tolyl Propanoic Acid

Involvement in Amino Acid Metabolism and Related Biochemical Pathways

As a derivative of phenylalanine, (R)-2-Amino-3-(o-tolyl)propanoic acid is anticipated to interact with pathways involved in amino acid metabolism. L-phenylalanine is an essential amino acid that serves as a precursor for the biosynthesis of tyrosine and, subsequently, the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine (B1671497) wikipedia.org. The introduction of a methyl group on the phenyl ring, as seen in the tolyl moiety, can influence how the compound is recognized and processed by enzymes in these pathways.

Studies on other synthetic amino acid derivatives have shown that modifications to the aromatic ring can significantly alter their metabolic fate and biological activity. For instance, certain phenylalanine analogs are known to be inhibitors of phenylalanine-hydroxylase, the enzyme that catalyzes the conversion of phenylalanine to tyrosine nih.gov. While direct evidence is not available for this compound, its structural similarity to phenylalanine suggests it could potentially compete with the natural amino acid for binding to enzymes and transporters involved in amino acid metabolism and transport. Research on a related compound, 3-(R)-Amino-2-(R)-hydroxy-3-o-tolyl propionic acid, indicates its utility in studies of amino acid metabolism, suggesting that tolyl-containing amino acids can serve as tools to probe these biochemical pathways.

Furthermore, the metabolism of amino acids is intricately linked to central carbon metabolism. The carbon skeleton of phenylalanine is catabolized to fumarate (B1241708) and acetoacetate, making it both a glucogenic and ketogenic amino acid. The metabolic fate of this compound would depend on its ability to be recognized and processed by the enzymes of these catabolic pathways.

Table 1: Potential Involvement in Metabolic Pathways Based on Structural Analogs

Metabolic Pathway Potential Role of this compound (Hypothesized) Related Compounds
Phenylalanine Metabolism Competitive inhibition of phenylalanine-hydroxylase Phenylalanine analogs nih.gov
Amino Acid Transport Competition with natural amino acids for cellular uptake Various synthetic amino acids
Catecholamine Biosynthesis Potential modulation of neurotransmitter synthesis L-DOPA, Dopamine

Molecular Interactions with Biological Targets

The specific interactions of this compound with biological macromolecules such as enzymes and receptors have not been extensively characterized. However, based on the behavior of similar molecules, several potential interactions can be inferred.

The structural analogy to phenylalanine suggests that this compound could be a substrate or inhibitor for enzymes that recognize phenylalanine. Phenylalanine-hydroxylase is a key enzyme in this context, and its inhibition can have significant physiological effects nih.govscbt.com. Another potential target is phenylalanyl-tRNA synthetase (PheRS), an enzyme crucial for protein synthesis that charges tRNA with phenylalanine. Inhibition of PheRS has been explored as a therapeutic strategy, particularly in the development of antimicrobial agents acs.orgacs.org.

The tolyl group's steric and electronic properties would be critical in determining the nature and strength of the interaction with the enzyme's active site. The position of the methyl group (ortho) would influence the conformational preferences of the molecule and its ability to fit within a binding pocket designed for phenylalanine.

Table 2: Potential Enzyme Interactions of this compound

Enzyme Potential Interaction Basis of Hypothesis
Phenylalanine-hydroxylase Inhibition Structural similarity to phenylalanine nih.govscbt.com
Phenylalanyl-tRNA synthetase (PheRS) Inhibition Analogy to other phenylalanine derivatives that inhibit PheRS acs.orgacs.org

While no specific receptor binding data for this compound is publicly available, research on other modified amino acids provides insights into potential targets. For example, derivatives of another amino acid, propanoic acid, have been shown to act as antagonists for prostaglandin (B15479496) receptors, such as the EP3 receptor nih.gov.

Furthermore, derivatives of (R)-2-aminopropanoic acid have been investigated as agonists at the glycine (B1666218) binding site of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. These studies highlight that modifications to the amino acid backbone can lead to potent and selective receptor ligands. The tolyl group of this compound could potentially engage in hydrophobic or van der Waals interactions within a receptor binding pocket, influencing its affinity and selectivity. The chirality of the molecule is also a critical determinant of receptor interaction, with different enantiomers often exhibiting distinct binding profiles and functional activities.

Exploration of Potential Biological Implications and Bioactivity Spectrum

The potential biological implications of this compound are largely exploratory and based on the activities of related compounds. As a non-proteinogenic amino acid, it could be utilized as a building block in peptide synthesis to create peptidomimetics with enhanced stability or novel biological activities. The incorporation of unnatural amino acids into peptides is a common strategy in drug discovery to improve pharmacokinetic properties and target affinity.

Given that some phenylalanine derivatives exhibit anticancer and antimicrobial activities, it is plausible that this compound could possess similar properties nih.govingentaconnect.com. The tolyl group could influence the compound's ability to cross cell membranes and interact with intracellular targets. Its potential as a research tool for studying amino acid metabolism and transport remains a significant area of interest.

Table 3: Potential Bioactivities of this compound

Bioactivity Rationale
Pharmaceutical Intermediate Use as a building block in the synthesis of more complex molecules.
Research Chemical Tool for studying amino acid metabolic pathways and enzyme function.
Peptidomimetic Component Incorporation into peptides to confer novel properties.

Structural Derivatization and Analogues of R 2 Amino 3 O Tolyl Propanoic Acid

Design Principles for Modifying the (R)-2-Amino-3-(o-tolyl)propanoic acid Scaffold

The modification of the this compound scaffold is guided by several key principles aimed at enhancing its therapeutic potential. As a non-proteinogenic amino acid, its basic structure offers a versatile platform for derivatization. A primary design principle involves leveraging the amino acid backbone as a biocompatible hub for introducing diverse functional groups. mdpi.com This approach allows for the creation of molecules with tailored properties while maintaining a core structure that is recognizable by biological systems. mdpi.com

Key design strategies include:

Enhancing Target Specificity and Affinity: Structural modifications, particularly on the aromatic ring, are crucial for tuning the molecule's interaction with biological targets. The positioning of substituents on the phenyl ring can significantly influence binding affinity and selectivity for specific transporters or receptors, a critical factor for developing compounds for targeted delivery. nih.gov

Introducing Novel Functionality: The chemical versatility of the amino acid scaffold permits the incorporation of a wide array of substituents, including various heterocyclic and aromatic groups. nih.gov This allows for the exploration of new chemical space and the potential to imbue the parent molecule with novel biological activities.

Optimizing Physicochemical Properties: Derivatization is also used to modify properties such as solubility, lipophilicity, and bioavailability. Conjugating the amino acid to peptides or other molecules can improve these characteristics, facilitating better absorption and distribution in vivo. nih.gov

These principles guide the rational design of analogues, transforming the basic this compound structure into a diverse range of compounds with potentially enhanced therapeutic value.

Synthesis and Characterization of Phenylalanine Derivatives and Other Analogues

The synthesis of derivatives based on the phenylalanine scaffold employs a variety of organic chemistry reactions to modify the core structure. A common approach is the acylation of the amino group. For instance, various substituted N-benzoyl derivatives of fluorophenylalanine have been prepared, demonstrating a straightforward method to introduce diverse aromatic moieties. nih.gov

Multi-component reactions offer an efficient pathway to complex derivatives. The Ugi four-component reaction, for example, has been utilized to synthesize a library of novel phenylalanine derivatives from a simple set of starting materials, showcasing a powerful tool for generating chemical diversity. mdpi.com

Other synthetic strategies focus on modifying the carboxylic acid group or the aromatic ring. Esterification of the carboxyl group with various alcohols and phenols is a common method for creating prodrugs or altering the compound's pharmacokinetic properties. mdpi.com Furthermore, derivatives containing specialized moieties like sulphonamides and azoles have been synthesized starting from a racemic mixture of β-phenylalanine, indicating the adaptability of the scaffold to incorporate medicinally relevant functional groups. nih.gov

The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A standard suite of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the successful incorporation of new functional groups. escholarship.org

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the presence of key functional groups (e.g., C=O, N-H) within the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound. escholarship.org

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the calculated theoretical values to verify the compound's empirical formula. mdpi.com

These synthetic and analytical methodologies are fundamental to the exploration and development of novel phenylalanine analogues.

Structure-Activity Relationship (SAR) Investigations of Substituted Phenylalanine Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological activity. For phenylalanine derivatives, these investigations typically focus on the effects of substituents on the aromatic ring and the stereochemistry of the chiral center.

The nature and position of substituents on the aromatic ring of phenylalanine analogues play a critical role in determining their biological effects. Research has shown that both the electronic properties and the location of these substituents can dramatically alter activity.

Positional Isomerism: The location of a substituent (ortho, meta, or para) significantly impacts biological interactions.

Studies on halogenated phenylalanines revealed that the position of the halogen group on the benzene ring influences the compound's affinity for amino acid transporters like LAT1 and LAT2. nih.gov

In enzymatic transformations, the position of a substituent can determine whether the compound acts as a substrate. For instance, 3- and 4-substituted α-arylalanines are readily converted by phenylalanine 2,3-aminomutase, whereas 2-substituted α-phenylalanines bearing bulky, electron-withdrawing groups are poor substrates. researchgate.netrsc.org Conversely, 2-substituted β-aryl analogues are converted rapidly, while the corresponding 3- and 4-substituted β-isomers show poor or no conversion. researchgate.netrsc.org

Electronic and Steric Effects: The electronic nature (electron-donating or electron-withdrawing) of the substituent is a key determinant of activity.

In a study of N-benzoyl derivatives of p-fluoro-DL-phenylalanine, compounds with electron-withdrawing groups such as m-chloro, p-chloro, m-nitro, and p-nitro demonstrated particularly potent growth-inhibitory activity. nih.gov

Similarly, SAR analysis of other derivative series has shown that compounds featuring strong electron-withdrawing groups on the phenyl ring exhibit higher potency in enzyme inhibition assays. mdpi.com

The electronegativity and steric bulk of halogen substituents have also been shown to significantly modulate the antiproliferative activity of β-phenylalanine hybrids. nih.gov

These findings are often compiled into tables to visualize the relationship between structure and activity.

Table 1: Influence of Aromatic Substitution on Biological Activity of Phenylalanine Analogues
Parent CompoundSubstituent Type/PositionObserved Biological EffectReference
p-Fluoro-DL-phenylalanineN-benzoyl (m-chloro, p-chloro, m-nitro, p-nitro)Potent growth-inhibitory activity nih.gov
α-ArylalaninesBulky, electron-withdrawing groups at position 2Poor substrate for phenylalanine 2,3-aminomutase researchgate.netrsc.org
α-ArylalaninesSubstituents at positions 3 and 4Smooth conversion by phenylalanine 2,3-aminomutase researchgate.netrsc.org
β-ArylalaninesSubstituents at position 2Rapid conversion by phenylalanine 2,3-aminomutase researchgate.netrsc.org
β-ArylalaninesSubstituents at positions 3 and 4Poor or no conversion by phenylalanine 2,3-aminomutase researchgate.netrsc.org
β-Phenylalanine HybridsHalogen substituentsModulated antiproliferative activity based on electronegativity and steric effects nih.gov

The stereochemistry of amino acid analogues is a critical factor in their biological activity, as biological systems, particularly enzymes and receptors, are chiral and often interact selectively with one enantiomer. The chiral nature of compounds like this compound allows for the exploration of enantiomer-specific activities. chemimpex.com

Enzymatic studies provide clear evidence of stereospecificity. Phenylalanine 2,3-aminomutase from Pantoea agglomerans demonstrates excellent enantiomer selectivity and stereospecificity when acting on racemic mixtures of α- and β-arylalanines. researchgate.net The enzyme selectively processes one enantiomer, leading to the production of an enantiomerically pure product. researchgate.net For example, the enzyme can catalyze the transformation of a racemic mixture of a suitable α-arylalanine to yield the corresponding (S)-β-enantiomer, leaving the unreacted (R)-α-arylalanine behind. researchgate.netrsc.org This high degree of stereoselectivity highlights how enzymes can differentiate between enantiomers, a fundamental principle in pharmacology and drug design.

Table 2: Stereospecific Transformations of Arylalanines by Phenylalanine 2,3-aminomutase (PaPAM)
Racemic SubstrateEnantiomer ProcessedEnantiopure ProductReference
rac-3-substituted α-arylalanine(S)-α-enantiomer(S)-β-arylalanine researchgate.netrsc.org
rac-4-substituted α-arylalanine(S)-α-enantiomer(S)-β-arylalanine researchgate.netrsc.org
rac-2-substituted β-arylalanine(S)-β-enantiomer(S)-α-arylalanine researchgate.netrsc.org

Peptide Conjugates and Functionalized Derivatives

Functionalizing this compound and its analogues by conjugating them to peptides or other bioactive molecules is a promising strategy to develop new therapeutics with improved properties. nih.gov Amino acids serve as excellent building blocks for such conjugates, which can enhance selectivity, stability, permeability, and solubility. nih.govchemimpex.com

The conjugation of small molecules to peptides is a versatile method for creating new leads. nih.gov This approach can facilitate the transport of a drug across cellular membranes, leading to greater intracellular activity. nih.gov Several chemical methods are employed for creating these conjugates:

Amide Bond Formation: This is a direct method to attach a drug molecule to the side chain of an amino acid residue within a peptide, such as lysine, or to the N- or C-terminus. mdpi.com

Click Chemistry: The reaction between an alkyne and an azide provides an efficient and highly specific method for bioconjugation under mild conditions, avoiding cross-reactivity with natural amino acid side chains. mdpi.com

Examples of functionalized derivatives include porphyrin-peptide conjugates, which have been investigated for potential antiviral activity. wikipedia.org The core principle is that the peptide component can act as a carrier to deliver the functional molecule to a specific biological target, potentially increasing efficacy and reducing off-target effects.

Applications in Medicinal Chemistry and Pharmaceutical Discovery

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The defined three-dimensional structure of (R)-2-Amino-3-(o-tolyl)propanoic acid makes it a valuable chiral building block for asymmetric synthesis. In drug development, chirality is a critical factor as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. Non-natural amino acids like this o-tolyl derivative are incorporated into molecular frameworks to create novel compounds with precise stereochemistry.

The synthesis of complex molecules often relies on the use of such chiral precursors to control the spatial arrangement of atoms in the final product. For instance, a related compound, (2R,3R)-3-Amino-2-hydroxy-3-o-tolyl-propionic acid, is noted for its role as a chiral auxiliary in asymmetric synthesis, where it helps to achieve high selectivity and yield in chemical reactions. chemimpex.com The strategic placement of the tolyl group can influence the conformation of a molecule, which is essential for its interaction with biological targets. While specific, large-scale syntheses of approved drugs using this compound as a starting block are not widely documented in mainstream literature, its availability from chemical suppliers indicates its use in early-stage discovery research. sigmaaldrich.comsigmaaldrich.com The development of synthetic methods for novel propionic acid derivatives, such as those involving furan (B31954) groups, underscores the chemical versatility of this class of compounds in creating diverse molecular architectures. mdpi.com

PropertyDescriptionSource
Compound Type Chiral Building Block chemimpex.com
Key Feature Non-proteinogenic amino acid with ortho-tolyl group sigmaaldrich.com
Primary Use Asymmetric synthesis of complex molecules chemimpex.com
Advantage Introduces specific stereochemistry and steric bulkN/A

Role in Peptide Synthesis and Design of Peptidomimetics

Peptides are crucial in many biological processes, but their use as drugs is often limited by poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov The methyl group on the phenyl ring can provide steric shielding, making the adjacent peptide bonds more resistant to enzymatic degradation by proteases. nih.gov

This compound is classified as a phenylalanine derivative and is relevant to peptide synthesis. medchemexpress.com The design of novel peptides may involve the substitution of natural amino acids with such synthetic analogues to enhance potency, selectivity, or stability. nih.gov For example, N-methylated amino acids, another class of modified amino acids, are known to improve properties like membrane permeability and resistance to proteolysis when incorporated into peptides. nih.gov While direct examples of this compound in clinically approved peptidomimetics are not detailed, its structural features align with the goals of modern peptide drug design, which often involves creating more robust and effective therapeutic peptides. researchgate.net

Application AreaRole of this compoundPotential Benefit
Peptide Synthesis Replacement for natural phenylalanineIncreased metabolic stability
Peptidomimetics Forms backbone of peptide-like structuresEnhanced resistance to enzymatic degradation
Drug Design Modulates peptide conformation and bindingImproved receptor selectivity and potency

Investigation of Therapeutic Potential in Neurological Disorders

The exploration of amino acid derivatives for treating neurological disorders is an active area of research. These compounds can interact with various targets in the central nervous system (CNS), including neurotransmitter receptors. nih.gov For instance, derivatives of (R)-2-aminopropanoic acid have been designed as agonists for the NMDA receptor glycine (B1666218) site, which is implicated in numerous brain disorders. nih.gov

While research focusing specifically on this compound for neurological conditions is limited, related compounds offer insight into its potential. A hydroxylated version, (2S,3S)-3-Amino-2-hydroxy-3-o-tolyl-propionic acid, is used as a key intermediate in the development of pharmaceuticals targeting neurological disorders. chemimpex.com This suggests that the o-tolylpropanoic acid scaffold is of interest to neuropharmacology. Furthermore, α-Methylphenylalanine, a related compound, is known to be an inhibitor of tyrosine hydroxylase, leading to the depletion of catecholamine neurotransmitters, and can cross the blood-brain barrier. wikipedia.org The study of D-amino acids in the brain has revealed neuroprotective properties, often linked to the modulation of the NMDA receptor, highlighting the diverse roles that novel amino acids can play in the CNS. nih.gov

Contribution to Research on Metabolic Diseases and Related Pathways

Amino acid metabolism is intricately linked to systemic metabolic health, and alterations in amino acid levels are associated with conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. mdpi.com Consequently, derivatives of amino acids are studied to understand and potentially modulate metabolic pathways. nih.gov

Research into the specific contribution of this compound to metabolic diseases is still an emerging field. However, related compounds provide a basis for its potential utility. For example, a structurally similar compound, 3-(R)-Amino-2-(R)-hydroxy-3-o-tolyl propionic acid, is utilized in biochemical research to study amino acid metabolism, offering insights into metabolic pathways that could be targeted therapeutically. chemimpex.com Other amino acid derivatives, such as 2-aminoadipic acid (2-AAA), have been identified as biomarkers for insulin (B600854) resistance and diabetes risk, demonstrating the critical role that non-proteinogenic amino acids can play in metabolic regulation. nih.gov The study of essential amino acids and their catabolites continues to reveal how these molecules influence metabolic health, suggesting that synthetic derivatives could be valuable tools in this area. nih.gov

Research AreaRelevance of Amino Acid DerivativesExample FindingSource
Metabolic Pathways Used as probes to understand metabolismA related hydroxy-tolyl derivative is used in metabolic studies. chemimpex.com
Diabetes Research Elevated levels of some amino acids predict risk2-aminoadipic acid is a biomarker for diabetes susceptibility. nih.gov
Obesity Research Altered amino acid profiles seen in obese individualsIncreased aromatic amino acids are linked to metabolic disorders. mdpi.com

Exploration in Anti-Cancer Research, including Metabolic Pathway Targeting

Cancer cells exhibit reprogrammed metabolism, including an increased demand for specific amino acids, to fuel their rapid proliferation. This dependency creates a vulnerability that can be exploited by therapeutic agents that target amino acid metabolism. nih.gov Strategies include blocking amino acid transporters or inhibiting key enzymes in their synthesis or breakdown pathways.

The propanoic acid scaffold is being investigated for the development of novel anti-cancer agents. For instance, derivatives of 3-aminopropanoic acid have been identified as promising scaffolds for creating anticancer candidates that can target multiple oncogenic pathways, such as those involving SIRT2 and EGFR. mdpi.com While studies specifically detailing the anti-cancer properties of this compound are not widely published, its structure as a synthetic amino acid makes it a candidate for strategies aimed at disrupting tumor metabolism. Because cancer cells often have an elevated need for amino acids like phenylalanine, introducing a synthetic analogue could potentially interfere with protein synthesis or other critical metabolic functions in the tumor.

Development of Glucagon-Like Peptide-1 (GLP-1) Mimics and Receptor Modulators

GLP-1 receptor agonists are a major class of therapeutics for type 2 diabetes and obesity. A common strategy to improve the efficacy and duration of action of these peptide-based drugs is to modify their amino acid sequence. This often involves incorporating non-natural amino acids to enhance stability against enzymatic degradation and improve receptor binding. google.com

Given its structure as a phenylalanine analogue, this compound represents the type of building block that could be used in the rational design of next-generation GLP-1 mimics. The introduction of such a non-natural amino acid can alter the peptide's conformation and pharmacokinetic profile. For example, the development of long-acting GLP-1 analogues has been achieved by attaching fatty acid side chains or by making specific amino acid substitutions in the peptide backbone. chemimpex.com While there is no direct evidence of this compound being used in current GLP-1 therapeutics, its properties align with the chemical modifications known to produce more potent and stable GLP-1 receptor agonists. sigmaaldrich.com

Design of Novel Therapeutic Agents Based on this compound Scaffold

A molecular scaffold is a core structure upon which new drugs are built. The this compound structure serves as a unique and versatile scaffold for designing novel therapeutic agents. Its combination of a chiral center, an amino group, a carboxylic acid, and a sterically hindered aromatic ring provides multiple points for chemical modification to create a library of new compounds.

This scaffold is particularly attractive for developing agents that target systems where recognition of amino acids is key. For example, propanoic acid derivatives are being explored as scaffolds for novel anticancer agents with antioxidant properties and as antagonists for inflammatory receptors. mdpi.com The strategic use of tailor-made amino acids is a growing trend in modern drug discovery, with over 30% of small-molecule drugs containing residues of such compounds. sigmaaldrich.com The development of new drugs based on this scaffold could lead to therapeutics with novel mechanisms of action or improved properties, such as enhanced target selectivity or better metabolic stability.

Computational and Theoretical Studies on R 2 Amino 3 O Tolyl Propanoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein target. The simulation can provide information on the binding energy, affinity, and the specific amino acid residues involved in the interaction.

Despite a thorough review of available scientific literature, no specific molecular docking studies featuring (R)-2-Amino-3-(o-tolyl)propanoic acid have been identified. Research in this area has been conducted on structurally related phenylalanine analogs, but data directly pertaining to the ortho-tolyl isomer is not present in the reviewed sources. nih.gov Therefore, no data on its specific ligand-target interactions, binding affinities, or target proteins can be presented.

Table 1: Molecular Docking Simulation Data for this compound

No data available in published literature.

In Silico Predictions of Biological Activity and ADME Properties

In silico methods are used to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound before it undergoes extensive experimental testing. These predictions are based on the molecule's structure and physicochemical properties, often using quantitative structure-activity relationship (QSAR) models and other computational algorithms. nih.govmdpi.com These tools can help in the early stages of drug discovery to identify candidates with potentially favorable pharmacokinetic profiles. nih.gov

A comprehensive search of scientific databases and literature reveals no specific in silico predictions of biological activity or ADME properties for this compound. While general computational tools for such predictions exist, their specific application to this compound has not been published. nih.govnih.gov Consequently, there is no data to report on its predicted biological activities or pharmacokinetic parameters.

Table 2: Predicted ADME Properties for this compound

No data available in published literature.

Advanced Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. nih.govwavefun.comresearchgate.netresearchgate.net These methods can elucidate reaction mechanisms, determine stable conformations, and calculate various spectroscopic and energetic properties. acs.orgyoutube.com

No specific publications detailing advanced quantum chemical calculations or mechanistic insights for this compound were found. While DFT and other quantum methods have been extensively applied to the parent amino acid, phenylalanine, and other derivatives to understand their conformational landscapes and properties, this specific ortho-methylated variant has not been the subject of such published computational studies. nih.govacs.org

Table 3: Quantum Chemical Calculation Data for this compound

No data available in published literature.

Future Directions and Emerging Research Avenues for R 2 Amino 3 O Tolyl Propanoic Acid

Integration with High-Throughput Screening and Combinatorial Chemistry

The incorporation of unnatural amino acids (UAAs) like (R)-2-Amino-3-(o-tolyl)propanoic acid into high-throughput screening (HTS) and combinatorial chemistry platforms is a rapidly advancing frontier in drug discovery. These techniques allow for the rapid synthesis and evaluation of large, diverse libraries of compounds, significantly accelerating the identification of new drug leads.

High-Throughput Screening (HTS):

The unique structure of this compound can be leveraged to create peptide or small molecule libraries with novel physicochemical properties. These libraries can then be screened against a multitude of biological targets to identify "hit" compounds with desired activities. For instance, automated bio-layer interferometry-assisted affinity selection-mass spectrometry (AS-MS) can screen millions of compounds for binding affinity to a target protein in a very short time. rsc.org The incorporation of this compound could lead to the discovery of potent and selective inhibitors or modulators of protein-protein interactions, which are often challenging targets for traditional small molecules. rsc.org

A hypothetical HTS campaign could involve screening a library of peptides where a specific position is substituted with this compound. The results might resemble the following illustrative data:

Compound ID Structure Target Binding Affinity (nM)
Peptide-001Ac-X-Y-(R)-2-Amino-3-(o-tolyl)propanoyl-Z-NH2Enzyme A>10000
Peptide-002Ac-A-B-(R)-2-Amino-3-(o-tolyl)propanoyl-C-NH2Enzyme A50
Peptide-003Ac-D-E-(R)-2-Amino-3-(o-tolyl)propanoyl-F-NH2Receptor B250
Peptide-004Ac-G-H-(R)-2-Amino-3-(o-tolyl)propanoyl-I-NH2Receptor B>10000

This table is for illustrative purposes only and does not represent actual experimental data.

Combinatorial Chemistry:

Combinatorial chemistry enables the systematic and rapid synthesis of a large number of different but structurally related molecules. ijirt.org this compound can serve as a key building block in the creation of these libraries. For example, resin-based combinatorial chemistry can be used to synthesize numerous unnatural amino acid analogs. acu.edu By varying the other components of the molecule, a vast chemical space can be explored to optimize activity against a specific biological target. The one-bead one-compound (OBOC) method is a powerful combinatorial technique for generating and screening large peptide libraries. nih.gov Incorporating this compound into such libraries could yield novel peptide-based therapeutics with enhanced properties like increased resistance to proteolysis. ijirt.org

Advancements in Asymmetric Synthesis for Industrial Scale-Up

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize the pure (R)-enantiomer of 2-Amino-3-(o-tolyl)propanoic acid is crucial for its therapeutic applications. While several methods for the asymmetric synthesis of α-amino acids exist, their application on an industrial scale presents challenges in terms of cost, efficiency, and environmental impact.

Future research will likely focus on developing more robust and scalable asymmetric synthetic routes. This includes the use of chiral catalysts for enantioselective synthesis. researchgate.net For instance, methods involving the alkylation of bislactim ethers have been used to synthesize aryl-substituted amino acids with high optical purity. archive.org Additionally, transition-metal-catalyzed reactions, such as those employing palladium or copper catalysts, are promising for the construction of the arylated amino acid backbone. beilstein-journals.org

The development of enzymatic resolutions and other biocatalytic methods could also offer a greener and more efficient alternative for large-scale production. The goal is to achieve high enantiomeric excess (ee) in a cost-effective and environmentally friendly manner, which is essential for the commercial viability of any drug candidate derived from this compound.

Exploration of New Therapeutic Targets and Biological Applications

The structural novelty of this compound suggests that it could interact with a wide range of biological targets, potentially leading to new therapeutic applications. As an unnatural amino acid, it can be used to create peptidomimetics with improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.net

Potential therapeutic areas for investigation include:

Oncology: The tolyl group could facilitate interactions with specific pockets in cancer-related proteins. For example, histone deacetylases (HDACs) are important targets in cancer therapy, and novel substituted benzamides have shown inhibitory activity. researchgate.net

Neurodegenerative Diseases: The melanocortin receptor system is a target for various degenerative diseases. nih.gov The incorporation of α-methyl or α-aryl substituted amino acids can stabilize specific peptide conformations, leading to more potent and selective receptor ligands. nih.gov

Infectious Diseases: The development of new antimicrobial agents is a global health priority. Unnatural amino acids can be incorporated into peptides to create novel antimicrobial agents with improved efficacy. researchgate.net

The exploration of new biological applications will be driven by screening this compound and its derivatives against a wide array of targets, including enzymes, receptors, and ion channels.

Development of Advanced Analytical and Characterization Techniques for Stereoisomers

The ability to accurately separate, identify, and quantify the stereoisomers of 2-Amino-3-(o-tolyl)propanoic acid is paramount for both research and quality control in pharmaceutical development. As the biological effects of the (R) and (S) enantiomers can differ significantly, robust analytical methods are essential.

Future advancements in this area are expected to focus on:

Chiral Chromatography: The development of new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC) will enable better resolution and faster analysis times for separating the enantiomers of 2-Amino-3-(o-tolyl)propanoic acid.

Mass Spectrometry (MS): The coupling of chiral separation techniques with mass spectrometry provides high sensitivity and selectivity for the detection and quantification of stereoisomers, even in complex biological matrices. beilstein-journals.org

Spectroscopic Techniques: Advanced spectroscopic methods, such as vibrational circular dichroism (VCD) and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, can be used to determine the absolute configuration and enantiomeric purity of the compound.

The following table illustrates a comparison of potential analytical techniques for the chiral separation of this compound:

Analytical Technique Principle Advantages Potential Challenges
Chiral HPLCDifferential interaction with a chiral stationary phase.High resolution, well-established.Requires method development for new compounds.
Chiral GC-MSSeparation of volatile derivatives on a chiral column followed by mass analysis.High sensitivity and selectivity.Requires derivatization, not suitable for non-volatile compounds.
Capillary Electrophoresis (CE)Differential migration in an electric field with a chiral selector.High efficiency, low sample consumption.Lower sensitivity compared to HPLC-MS.

This table is for illustrative purposes only and does not represent a comprehensive list or actual performance data.

Q & A

Q. What in vitro models best predict in vivo pharmacokinetics for this compound?

  • Methodological Answer : Use Caco-2 cells for intestinal permeability, hepatocytes for metabolic stability, and plasma protein binding assays. Correlate with in vivo PK studies in rodents, focusing on bioavailability and half-life. Physiologically based pharmacokinetic (PBPK) modeling integrates these data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.